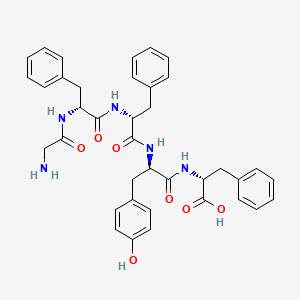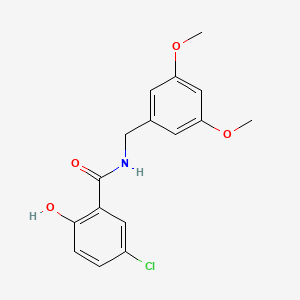![molecular formula C37H27NSi B12589024 9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole CAS No. 877607-04-0](/img/structure/B12589024.png)
9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole is an organic compound that combines the structural features of fluorene, diphenylsilane, and carbazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole typically involves the reaction of 9H-carbazole with a silylating agent such as chlorodiphenylsilane in the presence of a base like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel, along with suitable ligands and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce hydrocarbon derivatives.
Applications De Recherche Scientifique
9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism by which 9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole exerts its effects is primarily through its interaction with various molecular targets. The compound’s unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s behavior in different environments, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Diphenyl-9H-fluorene: Shares the fluorene core but lacks the silyl and carbazole groups.
9H-Carbazole: Contains the carbazole moiety but lacks the fluorene and silyl groups.
Diphenylsilane: Contains the silyl group but lacks the fluorene and carbazole moieties.
Uniqueness
9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole is unique due to its combination of fluorene, diphenylsilane, and carbazole structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
877607-04-0 |
|---|---|
Formule moléculaire |
C37H27NSi |
Poids moléculaire |
513.7 g/mol |
Nom IUPAC |
carbazol-9-yl-(9H-fluoren-9-yl)-diphenylsilane |
InChI |
InChI=1S/C37H27NSi/c1-3-15-27(16-4-1)39(28-17-5-2-6-18-28,37-33-23-9-7-19-29(33)30-20-8-10-24-34(30)37)38-35-25-13-11-21-31(35)32-22-12-14-26-36(32)38/h1-26,37H |
Clé InChI |
CKLWYWQVKCBHPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate](/img/structure/B12588956.png)
![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one](/img/structure/B12588976.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-](/img/structure/B12588982.png)


![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)
